1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the 2,4-difluorobenzyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base.
Industrial production methods may involve continuous-flow reactors to optimize reaction conditions and improve yield and efficiency .
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-difluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
1-(2,4-Difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole: This compound has similar structural features but differs in its biological activity and applications.
2,4-Difluorobenzylamine: Another related compound with different functional groups and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]indole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-13-3-1-12(14(18)8-13)9-19-6-5-10-7-11(16(20)21)2-4-15(10)19/h1-8H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRVBXPJXJNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=C(C=C(C=C3)F)F)C=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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